molecular formula C14H14N2O5S B2676578 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 895443-28-4

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2676578
CAS No.: 895443-28-4
M. Wt: 322.34
InChI Key: GKKJTEAMUHGKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context in Benzothiazole-Dioxine Hybrid Development

The development of benzothiazole-dioxine hybrids arises from decades of research into heterocyclic compounds with enhanced bioactivity and selectivity. Benzothiazoles have long been recognized for their pharmacological versatility, exhibiting antitumor, antimicrobial, and enzyme-inhibitory properties. Early work by Alamgir et al. demonstrated that dimethoxy substitutions on benzothiazoles significantly alter their electronic profiles, activating specific positions for nucleophilic reactions. For instance, 5,6-dimethoxybenzothiazoles exhibit heightened reactivity at the C4 position, enabling functionalization critical for drug design.

The integration of dihydrodioxine moieties emerged from efforts to improve solubility and conformational stability. The 5,6-dihydro-1,4-dioxine ring, a partially saturated derivative of 1,4-dioxin, introduces rigidity while maintaining oxygen’s electron-rich character, facilitating π-π interactions in biological targets. Synthetic breakthroughs, such as the TBTU-mediated coupling of 5,6-dimethoxybenzothiazol-2-amine with carboxylic acid derivatives, have enabled precise construction of these hybrids. For example, Trapani et al. detailed the synthesis of 5,6-dimethoxybenzo[d]thiazol-2-amine via bromine-mediated cyclization of 3,4-dimethoxyaniline, a foundational step for subsequent carboxamide formation.

Structural Significance of the Dimethoxybenzothiazole-Dioxine Scaffold

The compound’s structure features three key elements:

  • 5,6-Dimethoxybenzothiazole Core : The methoxy groups at positions 5 and 6 induce electron-donating effects, polarizing the benzothiazole ring and enhancing nucleophilic susceptibility at C4. This activation is critical for forming covalent bonds with biological targets, such as enzyme active sites.
  • 5,6-Dihydro-1,4-Dioxine Ring : Saturation of the dioxine ring reduces aromaticity, favoring a boat-like conformation that enhances stereochemical control. The ether oxygens participate in hydrogen bonding, improving aqueous solubility relative to fully aromatic systems.
  • Carboxamide Linker : The –CONH– group bridges the benzothiazole and dioxine moieties, providing rotational flexibility while maintaining planarity through resonance stabilization. This linker is pivotal for aligning pharmacophoric elements with target proteins.

Table 1: Key Structural Features and Their Implications

Feature Electronic Effect Biological Implication
5,6-Dimethoxy groups Activate C4 for electrophilic attack Enhances binding to nucleophilic residues
Dihydrodioxine ring Electron-rich oxygen atoms Improves solubility and π-stacking
Carboxamide linker Resonance stabilization Facilitates target alignment

Conceptual Framework in Heterocyclic Chemistry Research

The design of this compound embodies two principles in modern heterocyclic chemistry: electronic modulation and scaffold hybridization .

  • Electronic Modulation : Methoxy groups serve as ortho/para-directing substituents, directing electrophilic substitution to specific positions on the benzothiazole ring. This control enables predictable derivatization, as seen in the formylation and acetylation of 5,7-dimethoxybenzothiazoles.
  • Scaffold Hybridization : Combining benzothiazole with dihydrodioxine merges the bioactivity of both systems. Benzothiazoles contribute to DNA intercalation and enzyme inhibition, while dihydrodioxines enhance pharmacokinetic properties via improved solubility.

Recent advances in microwave-assisted synthesis, as demonstrated by Alamgir et al., have streamlined the production of such hybrids, reducing reaction times from hours to minutes. These methodologies align with trends toward sustainable and efficient synthetic routes in pharmaceutical development.

Pharmacophore Significance and Molecular Design Rationale

The pharmacophore of this compound comprises three critical regions:

  • Aromatic Benzothiazole Core : Serves as a planar platform for hydrophobic interactions and intercalation into DNA or enzyme pockets. The dimethoxy groups enhance electron density, promoting charge-transfer interactions.
  • Carboxamide Bridge : Acts as a hydrogen-bond donor/acceptor, mediating interactions with polar residues in target proteins. The –NH– group is particularly crucial for binding to aspartate or glutamate side chains.
  • Dihydrodioxine Motif : Provides conformational restraint, reducing entropy penalties upon target binding. The ether oxygens may chelate metal ions in metalloenzymes, expanding therapeutic potential.

Molecular Design Rationale :

  • Bioisosteric Replacement : The dihydrodioxine ring replaces traditional aromatic systems (e.g., benzene) to mitigate toxicity while retaining bioactivity.
  • Position-Specific Activation : Methoxy groups at C5 and C6 ensure reactivity at C4, enabling late-stage functionalization for structure-activity relationship (SAR) studies.

This compound’s design reflects a strategic balance between electronic activation, solubility enhancement, and target engagement—a paradigm in contemporary drug discovery.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-18-9-5-8-12(6-10(9)19-2)22-14(15-8)16-13(17)11-7-20-3-4-21-11/h5-7H,3-4H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKJTEAMUHGKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=COCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of 5,6-dimethoxybenzo[d]thiazole. This can be achieved by reacting 5,6-dimethoxyaniline with carbon disulfide and iodine in the presence of a base such as potassium hydroxide.

    Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving dihydroxyacetone and a suitable aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole and dioxine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.

Medicine

In medicinal chemistry, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole ring could engage in π-π stacking interactions, while the dioxine moiety might participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern and heterocyclic framework. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Features of Comparable Compounds
Compound Name Substituents on Benzo[d]thiazole Carboxamide-Linked Group Notable Properties/Effects
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (Target Compound) 5,6-Dimethoxy 5,6-Dihydro-1,4-dioxine Enhanced solubility due to methoxy groups; potential for π-π stacking with aromatic targets
N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)-N4-methylsuccinamide (4) 4-Chloro, 6-nitro Succinamide Electron-withdrawing nitro group may reduce metabolic stability
3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) N/A (sulfonamide derivative) 3-Phenyl-dioxine carboxamide Moderate hCA II inhibition; slightly less active than oxazine analogs
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-...dioxine-2-carboxamide hydrochloride 7-Chloro, 4-methoxy 5,6-Dihydro-1,4-dioxine Chlorine substituent may enhance lipophilicity and target binding
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-...dioxine-2-carboxamide Tetrahydronaphthalenyl 5,6-Dihydro-1,4-dioxine Bulky substituent could sterically hinder enzyme active-site access

Key Observations :

  • Substituent Effects : Methoxy groups (as in the target compound) improve solubility compared to chloro or nitro substituents but may reduce membrane permeability .
  • Carboxamide Variants : The 5,6-dihydro-1,4-dioxine carboxamide moiety is associated with moderate enzyme inhibition, though activity varies with substituents (e.g., phenyl in 14a vs. unsubstituted dioxine) .
  • Steric and Electronic Factors : Bulky groups (e.g., tetrahydronaphthalenyl) or electron-withdrawing substituents (e.g., nitro) alter binding kinetics and metabolic profiles .

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a dioxine ring and a carboxamide functional group. Its molecular formula is C12H12N2O4SC_{12}H_{12}N_2O_4S, and it has a molecular weight of approximately 280.30 g/mol. The structural features contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt key cellular pathways. The compound has been shown to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes involved in critical metabolic pathways, leading to reduced enzyme activity and subsequent therapeutic effects.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
IT10M. tuberculosis7.05Enzyme inhibition
IT06M. tuberculosis2.03Selective inhibition
Compound 13Jurkat (T-cell)<1.0Apoptosis induction

These findings indicate a promising avenue for further research into the compound's potential as an anticancer agent.

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Studies have reported that similar compounds exhibit antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds like this compound have shown effectiveness against strains of Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound has also demonstrated activity against fungi such as Candida albicans, suggesting a broad spectrum of antimicrobial effects.

Case Studies

  • Study on Anticancer Efficacy : A study published in MDPI highlighted the synthesis and evaluation of thiazole derivatives against various cancer cell lines. The results indicated that structural modifications significantly influenced the cytotoxic activity (IC50 values ranging from 1.61 to >1000 µM depending on the substituents) .
  • Antimicrobial Evaluation : Research conducted on benzothiazole derivatives indicated that they possess selective antimicrobial properties with minimal toxicity to human cells. The study reported an IC50 value for one derivative at 10 µM against E. coli, showcasing its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to form the benzo[d]thiazole core .
  • Step 2 : Alkylation with methoxyethyl or ethoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents .
  • Step 3 : Carboxamide coupling via condensation reactions, often using coupling agents like EDCI/HOBt in anhydrous solvents .
  • Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yield. For example, DMF at 80°C improves cyclization efficiency .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of methoxy groups and dioxine ring conformation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for purity assessment .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and torsional strain in the dioxine-thiazole interface .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to carboxin derivatives as benchmarks .
  • Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) via spectrophotometric monitoring of substrate depletion, given structural similarity to sulfonamide inhibitors .

Advanced Research Questions

Q. How can reaction yields be optimized for the carboxamide coupling step?

  • Methodological Answer :

  • Solvent Selection : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis) .
  • Catalysis : Additives like DMAP accelerate acylation kinetics .
  • Workup : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product from unreacted intermediates .

Q. What computational strategies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DHPS or bacterial topoisomerases. The dioxine ring’s electron-rich regions may bind Mg²⁺ in enzyme active sites .
  • MD Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-enzyme complexes, focusing on hydrogen bonds between methoxy groups and conserved residues (e.g., Lys221 in DHPS) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control Standardization : Re-test under uniform conditions (e.g., ATCC strains, fixed inoculum size) to rule out variability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may explain reduced activity in certain media .
  • SAR Comparisons : Benchmark against analogs (e.g., morpholine-substituted benzothiazoles) to isolate structural determinants of efficacy .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to guide storage conditions (e.g., desiccated at −20°C) .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogen groups) .
  • Biological Profiling : Compare IC₅₀ values in enzyme assays and cytotoxicity (e.g., MTT assay on HEK293 cells) to identify toxicity thresholds .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity, using PLS regression for predictive accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.